(2-Methylphenyl)methyl 4-(2-benzyltetrazol-5-yl)benzoate
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Overview
Description
(2-Methylphenyl)methyl 4-(2-benzyltetrazol-5-yl)benzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of a benzoate ester functional group, which is linked to a tetrazole ring and a methylphenyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylphenyl)methyl 4-(2-benzyltetrazol-5-yl)benzoate typically involves a multi-step process. One common method starts with the preparation of the tetrazole ring, which can be achieved through the reaction of an appropriate nitrile with sodium azide under acidic conditions. The resulting tetrazole is then coupled with a benzoic acid derivative through esterification, using reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2-Methylphenyl)methyl 4-(2-benzyltetrazol-5-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Chemistry
In chemistry, (2-Methylphenyl)methyl 4-(2-benzyltetrazol-5-yl)benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and to investigate the metabolic pathways of ester-containing compounds.
Medicine
In medicine, this compound has potential applications as a drug candidate due to its ability to interact with biological targets. It may be explored for its anti-inflammatory, analgesic, or antimicrobial properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (2-Methylphenyl)methyl 4-(2-benzyltetrazol-5-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active tetrazole moiety, which can then bind to its target and exert its biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: A heterocyclic compound with similar structural features, used as a corrosion inhibitor and in medicinal chemistry.
Benzoxazole: Another heterocyclic compound with applications in drug discovery and material science.
Dichloroaniline: An aniline derivative with different substitution patterns but similar aromatic characteristics.
Uniqueness
(2-Methylphenyl)methyl 4-(2-benzyltetrazol-5-yl)benzoate is unique due to its combination of a benzoate ester and a tetrazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
(2-methylphenyl)methyl 4-(2-benzyltetrazol-5-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2/c1-17-7-5-6-10-21(17)16-29-23(28)20-13-11-19(12-14-20)22-24-26-27(25-22)15-18-8-3-2-4-9-18/h2-14H,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GESYOURUZCXBRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC(=O)C2=CC=C(C=C2)C3=NN(N=N3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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